(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride
Overview
Description
®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is a chemical compound that features a piperidine ring attached to a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Cyclobutanecarboxamide Moiety: This step involves the coupling of the piperidine ring with a cyclobutanecarboxamide precursor under specific reaction conditions, such as the use of coupling agents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride.
Cyclobutanecarboxamide Derivatives: Other compounds containing the cyclobutanecarboxamide moiety can be compared based on their structural and functional properties.
Uniqueness
®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to its specific combination of the piperidine ring and cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, also known as a derivative of cyclobutane and piperidine, is a compound under investigation for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane ring connected to a piperidine moiety via a carboxamide group. Its molecular formula is , and it is classified under various chemical databases such as PubChem . The specific stereochemistry at the piperidine nitrogen is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has been shown to inhibit certain pathways that are critical in disease processes, particularly in the context of infectious diseases and inflammation.
- Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes involved in critical biochemical pathways. For example, it has been implicated in the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for purine biosynthesis in Mycobacterium tuberculosis .
- Receptor Interaction : It interacts with several receptors that modulate cellular responses. These interactions may lead to anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines .
Antimicrobial Activity
Research indicates that this compound shows promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its mechanism involves:
- IMPDH Inhibition : By inhibiting IMPDH, the compound disrupts nucleotide synthesis in bacterial cells, leading to reduced growth and viability .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models:
- Cytokine Suppression : Studies have shown that it can suppress nitric oxide production and reduce levels of pro-inflammatory cytokines in cell models induced by lipopolysaccharides .
Case Studies
-
Study on Tuberculosis :
- A study evaluated the structure–activity relationship (SAR) of analogs related to this compound, focusing on their efficacy against M. tuberculosis. Results indicated that modifications to the piperidine ring significantly affected antimicrobial activity, with specific configurations enhancing potency .
- Inflammation Model :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity | Comments |
---|---|---|
Methyl group at position 3 | Loss of both biochemical and whole-cell activity | Critical for maintaining activity |
Cyclobutane ring retention | Essential for antimicrobial activity | Maintains structural integrity |
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSPKZXYSOGDC-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-22-0 | |
Record name | Cyclobutanecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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